4-Methoxy-5-methylbenzene-1,3-diamine

説明

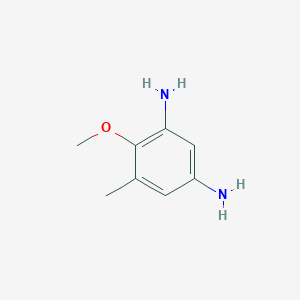

4-Methoxy-5-methylbenzene-1,3-diamine (CAS: 615-05-4) is a substituted aromatic diamine characterized by a benzene ring with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 4 and 5, respectively, and two amine (-NH₂) groups at positions 1 and 3 . This structural configuration imparts unique chemical properties, making it a valuable intermediate in organic synthesis.

特性

CAS番号 |

115423-85-3 |

|---|---|

分子式 |

C8H12N2O |

分子量 |

152.19 g/mol |

IUPAC名 |

4-methoxy-5-methylbenzene-1,3-diamine |

InChI |

InChI=1S/C8H12N2O/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4H,9-10H2,1-2H3 |

InChIキー |

WERSDZKEJFOKJJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1OC)N)N |

正規SMILES |

CC1=CC(=CC(=C1OC)N)N |

同義語 |

1,3-Benzenediamine, 4-methoxy-5-methyl- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

4-Methyl-5-nitrobenzene-1,3-diamine (CAS: 35572-78-2)

- Structure: Features a nitro (-NO₂) group at position 4 and methyl at position 5, with 1,3-diamine substitution.

- Comparison : The nitro group increases electron-withdrawing effects, enhancing reactivity in electrophilic substitution reactions compared to the methoxy group in 4-Methoxy-5-methylbenzene-1,3-diamine. This makes nitro-substituted derivatives more reactive in condensation reactions but less stable under reducing conditions .

2-Methoxy-5-methylaniline (CAS: 120-71-8)

- Structure : Aniline derivative with methoxy at position 2 and methyl at position 3.

- Comparison: The absence of a second amine group reduces its utility in forming polycyclic structures (e.g., benzimidazoles). However, its monoamine structure is advantageous in simpler azo dye syntheses .

5-Fluorobenzene-1,2-diamine (Synthesized in )

- Structure : Fluorine at position 5 and 1,2-diamine substitution.

- Comparison: The 1,2-diamine configuration is less stable than 1,3-diamine derivatives, requiring immediate use in subsequent reactions to avoid decomposition.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。